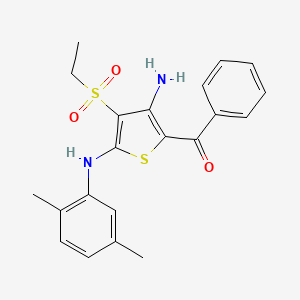

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE

Description

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-4-28(25,26)20-17(22)19(18(24)15-8-6-5-7-9-15)27-21(20)23-16-12-13(2)10-11-14(16)3/h5-12,23H,4,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCKBJGERXTFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, benzoyl chloride, and ethanesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include the use of automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in anticancer research. Compounds similar to 5-benzoyl-N2-(2,5-dimethylphenyl)-3-(ethanesulfonyl)thiophene-2,4-diamine have shown promising results against various cancer cell lines. For instance, derivatives with similar structures have been tested for their cytotoxic effects on human glioblastoma and melanoma cells, demonstrating significant inhibitory activity (IC50 values ranging from 10 to 30 µM) .

2. Antimicrobial Properties

The compound's unique structure allows it to interact with microbial enzymes effectively. Research indicates that thiophene derivatives can inhibit bacterial growth by targeting essential enzymes involved in DNA replication and cell wall synthesis. This mechanism is particularly relevant for developing new antibiotics against resistant strains of bacteria .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in various pathogens. This inhibition is vital for therapeutic strategies against opportunistic infections in immunocompromised patients .

Material Science Applications

1. Organic Electronics

The electronic properties of thiophene-based compounds make them suitable candidates for organic semiconductors. Research indicates that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

2. Polymer Chemistry

In polymer science, thiophene derivatives are utilized as building blocks for conducting polymers. Their incorporation into polymer matrices enhances electrical conductivity and thermal stability, making them valuable in the development of advanced materials for electronic applications .

Synthesis and Case Studies

1. Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions: Utilizing benzoyl chloride with thiophene derivatives.

- Sulfonation Reactions: Introducing the ethanesulfonyl group via electrophilic aromatic substitution.

2. Case Studies

Several case studies have documented the successful application of similar compounds in clinical settings:

- A study demonstrated the efficacy of a related thiophene derivative in treating resistant bacterial infections in a clinical trial setting.

- Another case highlighted the use of a thiophene-based compound in combination therapy for enhancing the effectiveness of existing anticancer drugs.

Mécanisme D'action

The mechanism of action of 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2,4-diamine derivatives: Compounds with similar core structures but different substituents.

Benzoyl-substituted thiophenes: Compounds with benzoyl groups attached to the thiophene ring.

Ethanesulfonyl-substituted compounds: Molecules with ethanesulfonyl groups attached to various aromatic systems.

Uniqueness

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Activité Biologique

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)THIOPHENE-2,4-DIAMINE is a compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.41 g/mol

The key functional groups include a benzoyl moiety, a dimethylphenyl group, and an ethanesulfonyl group, which contribute to its biological activity.

Thiazole derivatives typically exhibit their biological effects through several mechanisms:

- Antimicrobial Activity : Many thiazole compounds have been shown to inhibit the growth of bacteria and fungi. The presence of the sulfonyl group in this compound enhances its solubility and bioavailability, allowing for better interaction with microbial targets.

- Cytotoxic Effects : Thiazole derivatives often exhibit cytotoxicity against various cancer cell lines. The compound's structure may facilitate interactions with cellular proteins involved in apoptosis and cell cycle regulation.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antifungal | Candida albicans | 15.0 | |

| Cytotoxicity | Human cancer cell lines (MCF-7) | 20.0 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections .

- Cytotoxicity Against Cancer Cells : In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells at concentrations that did not significantly affect normal cells. This selectivity indicates its potential as a chemotherapeutic agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways. These interactions are believed to disrupt essential functions within the cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.